

## **An In-depth Technical Guide to TP-04 (Lotilaner)**

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of TP-04, an investigational therapeutic agent developed by Tarsus Pharmaceuticals. The active pharmaceutical ingredient (API) of TP-04 is lotilaner. This document is intended for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds. It is a member of the class of isoxazoles that is 4,5-dihydro-1,2-oxazole substituted by 4-methyl-5-({2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamoyl)thiophen-2-yl, trifluoromethyl, and 3,4,5-trichlorophenyl groups at positions 3, 5 and 5, respectively (the 5S-stereoisomer)[1]. The S-enantiomer is the biologically active form[2].

Table 1: Chemical and Physical Properties of Lotilaner



| Property         | Value                                                                                                                                                          | Reference |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-<br>[(5S)-5-(3,4,5-trichlorophenyl)-5-<br>(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | [1][3]    |
| Chemical Formula | C20H14Cl3F6N3O3S                                                                                                                                               | [1][4][5] |
| Molecular Weight | 596.76 g/mol                                                                                                                                                   | [4][5]    |
| CAS Number       | 1369852-71-0                                                                                                                                                   | [4][6]    |
| Appearance       | White to off-white powder                                                                                                                                      | [7]       |
| Solubility       | Soluble in DMSO                                                                                                                                                | [7]       |
| Purity           | 98%                                                                                                                                                            | [7]       |
| Canonical SMILES | CC1=C(SC(=C1)C2=NOC(C2) (C3=CC(=C(C(=C3)CI)CI)CI)C( F)(F)F)C(=O)NCC(=O)NCC(F) (F)F                                                                             | [3]       |
| Isomeric SMILES  | CC1=C(SC(=C1)C2=NO INVALID-LINK (C3=CC(=C(C(=C3)CI)CI)CI)C( F)(F)F)C(=O)NCC(=O)NCC(F) (F)F                                                                     | [3]       |
| InChI Key        | HDKWFBCPLKNOCK-<br>SFHVURJKSA-N                                                                                                                                | [3][6]    |

### **Mechanism of Action**

Lotilaner is an antagonist of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls)[8]. By binding to these channels, it blocks the transmission of nerve signals in invertebrates, leading to paralysis and death of the parasite[9]. This mechanism of action is selective for parasites, and lotilaner has been shown to have a wide safety margin in



mammals[8]. The primary target of TP-04 is the Demodex mite, an ectoparasite that is believed to play a role in the pathogenesis of rosacea[8][9].



Click to download full resolution via product page

Figure 1: Mechanism of action of Lotilaner (TP-04).

# **Clinical Development and Experimental Protocols**



TP-04 is currently under clinical development for the treatment of papulopustular rosacea and ocular rosacea.

# Phase 2a "Galatea" Trial (NCT05838170) for Papulopustular Rosacea

A Phase 2a, multicenter, randomized, double-blind, vehicle-controlled study was initiated to evaluate the safety, tolerability, and efficacy of TP-04 (Lotilaner Gel, 2.0%) in participants with moderate to severe papulopustular rosacea (PPR)[9][10].

Table 2: Summary of the Galatea Phase 2a Clinical Trial Protocol

| Parameter                | Description                                                                                                                                                                                                                                      |  |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Official Title           | A Phase 2, Multicenter, Randomized, Double-Blind, Parallel-Group, Vehicle-Controlled Study Evaluating the Safety, Tolerability, and Efficacy of Lotilaner Gel, 2.0% (TP-04) Applied BID for 12 Weeks in Participants With Moderate to Severe PPR |  |
| Condition                | Papulopustular Rosacea                                                                                                                                                                                                                           |  |
| Intervention             | Lotilaner Gel, 2.0% (TP-04) applied topically to<br>the face twice daily (BID) for 12 weeks.<br>Participants were randomized in a 2:1 ratio to<br>receive either TP-04 or a vehicle control gel.                                                 |  |
| Primary Outcome Measures | To be assessed, but typically include Investigator's Global Assessment (IGA) score and reduction in inflammatory lesions.                                                                                                                        |  |
| Key Inclusion Criteria   | Adult participants aged 18-59 with moderate to severe PPR.                                                                                                                                                                                       |  |
| Key Exclusion Criteria   | Use of other topical or systemic medications for rosacea within a specified timeframe. Known allergy to lotilaner or any component of the investigational product.                                                                               |  |



#### Experimental Workflow for the Galatea Trial



Click to download full resolution via product page

Figure 2: Experimental workflow for the Galatea Phase 2a trial.

Clinical Trial Results (Qualitative)

Topline results from the Phase 2a Galatea trial announced in February 2024 demonstrated statistically significant improvements in inflammatory lesions and Investigator's Global



Assessment (IGA) scores for patients treated with TP-04 compared to vehicle[11]. Specific quantitative data from this trial are not yet publicly available.

#### Planned Phase 2 Trial for Ocular Rosacea

Tarsus Pharmaceuticals has announced plans to initiate a Phase 2 study of TP-04 for the treatment of ocular rosacea in the second half of 2025, with results anticipated in 2026[12][13].

## **Safety and Tolerability**

Data from a Phase 1 study of TP-04 demonstrated that it was well-tolerated when applied topically to the facial areas of healthy volunteers, supporting its progression to Phase 2a trials[9]. In clinical trials for a related lotilaner formulation (XDEMVY™ for Demodex blepharitis), the most common adverse reactions were instillation site stinging and burning, reported in 10% of patients. Other ocular adverse reactions reported in less than 2% of patients were chalazion/hordeolum and punctate keratitis[14].

#### Conclusion

TP-04, with its active ingredient lotilaner, represents a promising novel therapeutic approach for the treatment of rosacea by targeting the underlying Demodex mite infestation. Its specific mechanism of action and positive early-phase clinical trial results suggest a favorable profile for further development. The upcoming Phase 2 trial in ocular rosacea will provide further insights into the broader potential of this compound. As more quantitative data from ongoing and future clinical trials become available, a more complete understanding of the efficacy and safety of TP-04 will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]



- 3. Lotilaner [sitem.herts.ac.uk]
- 4. Lotilaner | 1369852-71-0 [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. medkoo.com [medkoo.com]
- 7. bocsci.com [bocsci.com]
- 8. Emerging Medical Therapies in Rosacea: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosacea Pipeline Update: Tarsus Starts Phase 2A Trial of TP-04 in PPR -PracticalDermatology [practicaldermatology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Tarsus Reports Strong Fourth Quarter and Full-Year 2023 Financial Results and Recent Business Achievements BioSpace [biospace.com]
- 12. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 [quiverquant.com]
- 13. acneandrosacea.org [acneandrosacea.org]
- 14. Tarsus Provides 2025 Update: Accelerating the Launch of [globenewswire.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to TP-04 (Lotilaner)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103447#tp-004-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com